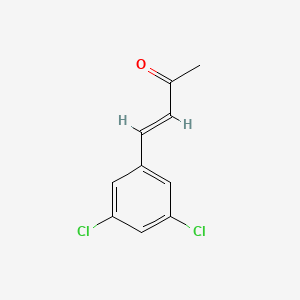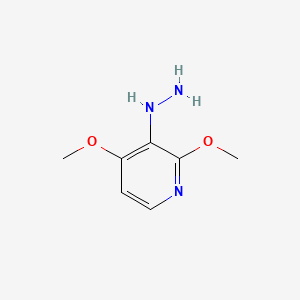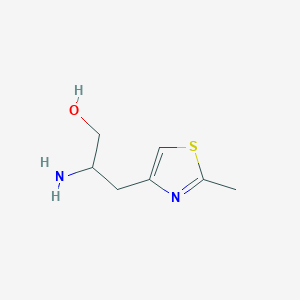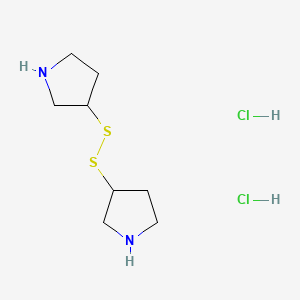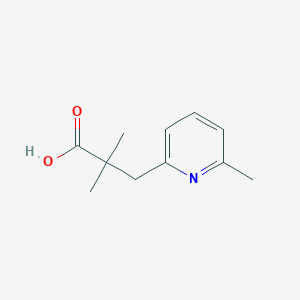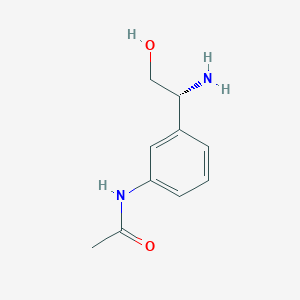
(2-Bromo-4,6-dimethoxyphenyl)hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Bromo-4,6-dimethoxyphenyl)hydrazine: is an organic compound that features a bromine atom and two methoxy groups attached to a phenyl ring, along with a hydrazine functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-4,6-dimethoxyphenyl)hydrazine typically involves the reaction of 2-bromo-4,6-dimethoxybenzaldehyde with hydrazine hydrate. The reaction is usually carried out in an ethanol solvent under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (2-Bromo-4,6-dimethoxyphenyl)hydrazine can undergo oxidation reactions to form corresponding azo compounds.
Reduction: The compound can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used under appropriate conditions.
Major Products Formed:
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Various substituted phenylhydrazines.
Wissenschaftliche Forschungsanwendungen
Chemistry: (2-Bromo-4,6-dimethoxyphenyl)hydrazine is used as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the preparation of heterocyclic compounds and azo dyes.
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals that target specific biological pathways. Its hydrazine group can interact with various biological molecules, making it a valuable scaffold for drug design.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of (2-Bromo-4,6-dimethoxyphenyl)hydrazine involves its interaction with biological molecules through its hydrazine functional group. This group can form covalent bonds with carbonyl-containing compounds, leading to the formation of hydrazones. These interactions can modulate the activity of enzymes and other proteins, making the compound useful in drug development.
Vergleich Mit ähnlichen Verbindungen
- (2-Bromo-4,5-dimethoxyphenyl)hydrazine
- (2-Bromo-4,6-dimethoxyphenyl)methanol
- (2-Bromo-4,6-dimethoxyphenyl)amine
Comparison:
- (2-Bromo-4,5-dimethoxyphenyl)hydrazine: Similar structure but with a different position of the methoxy groups, which can lead to different reactivity and applications.
- (2-Bromo-4,6-dimethoxyphenyl)methanol: Contains a hydroxyl group instead of a hydrazine group, leading to different chemical properties and uses.
- (2-Bromo-4,6-dimethoxyphenyl)amine: Contains an amine group instead of a hydrazine group, which affects its reactivity and potential applications.
Uniqueness: (2-Bromo-4,6-dimethoxyphenyl)hydrazine is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
412925-61-2 |
|---|---|
Molekularformel |
C8H11BrN2O2 |
Molekulargewicht |
247.09 g/mol |
IUPAC-Name |
(2-bromo-4,6-dimethoxyphenyl)hydrazine |
InChI |
InChI=1S/C8H11BrN2O2/c1-12-5-3-6(9)8(11-10)7(4-5)13-2/h3-4,11H,10H2,1-2H3 |
InChI-Schlüssel |
KEBKXHLWJVAHBV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C(=C1)Br)NN)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



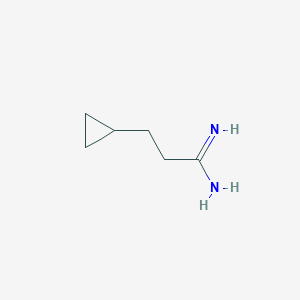
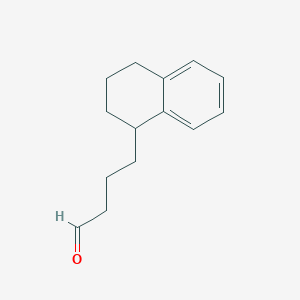

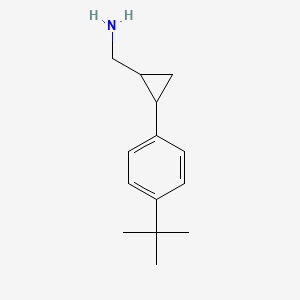
![1-(7-Chlorobenzo[d][1,3]dioxol-5-yl)prop-2-en-1-ol](/img/structure/B13601048.png)
